molecular formula C17H20N8 B2849306 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2415622-63-6

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine

Cat. No.: B2849306
CAS No.: 2415622-63-6
M. Wt: 336.403
InChI Key: IEYNLOSWXPTSTF-UHFFFAOYSA-N
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Description

The compound “3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrimidine ring, and a piperazine ring. These types of compounds are often used in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as 1H and 13C NMR, infrared spectroscopy, and single-crystal X-ray diffraction . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined experimentally. This could include measurements of solubility, thermal stability, and reactivity. Some similar compounds have been found to exhibit great thermal stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some compounds with a similar structure have been used as dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Safety and Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. As with any chemical, appropriate safety precautions should be taken when handling it, including wearing protective clothing and avoiding inhalation or contact with skin .

Properties

IUPAC Name

2-methyl-4-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-13-6-8-25(22-13)17-4-3-16(20-21-17)24-11-9-23(10-12-24)15-5-7-18-14(2)19-15/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYNLOSWXPTSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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